

# An In-depth Technical Guide to N-(3-Aminophenyl)propanamide

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## Compound of Interest

Compound Name: *N*-(3-Aminophenyl)propanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-(3-Aminophenyl)propanamide**, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

## Core Compound Data

**N-(3-Aminophenyl)propanamide** is an organic compound featuring a propanamide group attached to an aminophenyl ring. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Property	Data	Citation(s)
Molecular Formula	C9H12N2O	[1][2]
Molecular Weight	164.20 g/mol	[1][2]
IUPAC Name	N-(3-aminophenyl)propanamide	[1]
CAS Number	22987-10-6	[1][2]
Canonical SMILES	<chem>CCC(=O)NC1=CC=CC(=C1)N</chem>	[1]
InChI Key	VGDKCRMZIWPMPW-UHFFFAOYSA-N	[1]
Appearance	Solid	
Melting Point	92-96 °C	

## Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **N-(3-Aminophenyl)propanamide**.

### Synthesis of N-(3-Aminophenyl)propanamide

A common and effective method for the synthesis of **N-(3-Aminophenyl)propanamide** involves the acylation of 3-aminoaniline (m-phenylenediamine) with propanoyl chloride. An alternative route involves the reduction of N-(3-nitrophenyl)propanamide.

#### Method 1: Acylation of 3-Aminoaniline

This protocol describes the direct acylation of 3-aminoaniline.

Materials:

- 3-Aminoaniline (1.0 equivalent)
- Propanoyl chloride (1.1 equivalents)

- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine or pyridine (1.2 equivalents)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve 3-aminoaniline in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable base such as triethylamine or pyridine to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add propanoyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **N-(3-Aminophenyl)propanamide**.

Method 2: Reduction of N-(3-nitrophenyl)propanamide

This two-step synthesis involves the initial preparation of N-(3-nitrophenyl)propanamide followed by its reduction.

#### Step 1: Synthesis of N-(3-nitrophenyl)propanamide

- Follow the acylation protocol described in Method 1, using 3-nitroaniline as the starting material instead of 3-aminoaniline.

#### Step 2: Reduction to **N-(3-Aminophenyl)propanamide**

- Dissolve the N-(3-nitrophenyl)propanamide from the previous step in a suitable solvent such as ethanol or methanol.
- Add a catalyst, such as 10% palladium on carbon (Pd/C).
- Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify as described in Method 1.

## Characterization of **N-(3-Aminophenyl)propanamide**

The identity and purity of the synthesized **N-(3-Aminophenyl)propanamide** should be confirmed using standard analytical techniques.

#### 1. Thin Layer Chromatography (TLC):

- Stationary phase: Silica gel plates
- Mobile phase: A mixture of hexane and ethyl acetate (e.g., 1:1 ratio)
- Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

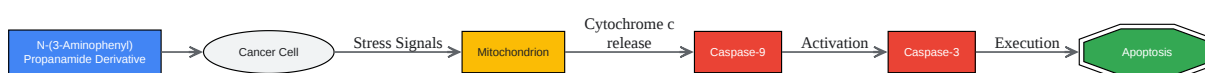
- Proton NMR ( $^1\text{H}$  NMR): The spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the propanamide group. For the related compound propanamide, characteristic signals include a triplet around 1.15 ppm ( $\text{CH}_3$ ), a quartet around 2.24 ppm ( $\text{CH}_2$ ), and a broad singlet for the  $\text{NH}_2$  protons[3].
- Carbon-13 NMR ( $^{13}\text{C}$  NMR): The spectrum will show distinct peaks for the carbon atoms of the phenyl ring and the propanamide moiety.

## 3. Mass Spectrometry (MS):

- Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected mass-to-charge ratio ( $[\text{M}+\text{H}]^+$ ) would be approximately 165.1022[1].

# Potential Biological Activity and Signaling Pathways

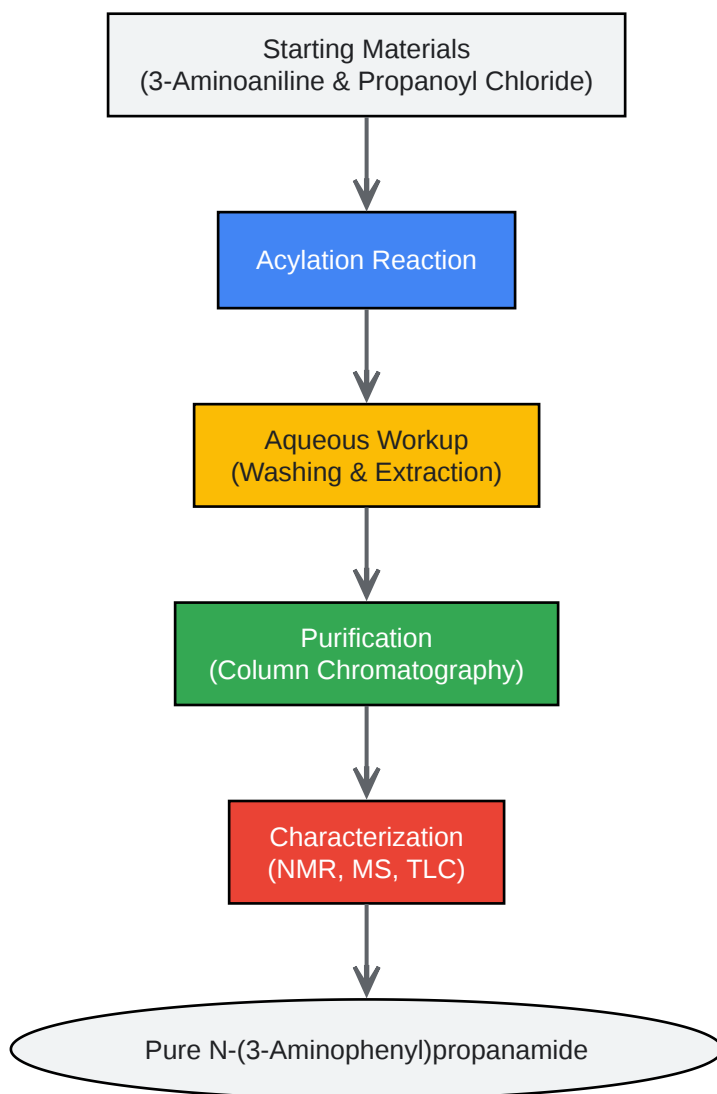
Derivatives of N-(3-aminophenyl) compounds have shown promise as therapeutic agents, particularly in oncology[4]. While the specific mechanism of action for **N-(3-Aminophenyl)propanamide** is not extensively documented, related compounds have been shown to induce cell death in cancer cells through apoptosis and autophagy[4]. The diagram below illustrates a hypothetical signaling pathway for the induction of apoptosis by an N-(3-aminophenyl) derivative.



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Caption: Hypothetical apoptotic pathway induced by an N-(3-aminophenyl) derivative in a cancer cell.

The workflow for the synthesis and characterization of **N-(3-Aminophenyl)propanamide** is a systematic process ensuring the desired product's purity and identity.



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Caption: General workflow for the synthesis and characterization of **N-(3-Aminophenyl)propanamide**.

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## References

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